Methyl 2-amino-3-methyl-3-phenylbutanoate
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Overview
Description
Methyl 2-amino-3-methyl-3-phenylbutanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of phenylalanine and is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-methyl-3-phenylbutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of methyl-2-(diphenylmethyleneamino)acetate and benzoyl chloride at low temperatures . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis protocols that optimize cost-effectiveness and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-methyl-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different isomers or derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in methanol at low temperatures is often used for reduction reactions.
Substitution: Methanesulfonyl chloride and cesium acetate are used in substitution reactions to achieve high efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield different isomers, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3-methyl-3-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-methyl-3-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzymatic activity or as a ligand for certain receptors. Its effects are mediated through the binding to these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-methyl-2-phenylbutanoate hydrochloride
- Methyl 2-amino-2-phenylbutanoate hydrochloride
- 3-Methyl-2-phenylbutanoic acid
Uniqueness
Methyl 2-amino-3-methyl-3-phenylbutanoate is unique due to its specific structural features, such as the presence of both an amino group and a phenyl group on the butanoate backbone
Biological Activity
Methyl 2-amino-3-methyl-3-phenylbutanoate, an amino acid derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a unique arrangement of functional groups, including an amino group, a methyl group, and a phenyl group attached to a butanoate backbone. Its chemical formula is C12H17NO2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The specific structural features contribute to its biological activity and interaction with various biomolecules.
Mechanisms of Biological Activity
Enzyme Interactions:
The amino group in this compound can form hydrogen bonds with active sites of enzymes. This interaction may influence enzyme activity and regulation, suggesting potential applications in drug development targeting specific metabolic pathways.
Receptor Binding:
The compound's structure allows it to act as a ligand for various receptors. Its ability to bind to these receptors can modulate signaling pathways involved in physiological processes, including neurotransmission and metabolic regulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticonvulsant Properties:
In experimental models, derivatives of this compound have shown significant anticonvulsant effects. For instance, one study demonstrated that a related compound provided high protection against chemically induced seizures in rodents, outperforming established anticonvulsants like valproic acid . -
Neuroprotective Effects:
Compounds similar to this compound have been explored for their neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress . -
Potential Antidepressant Activity:
Some studies suggest that the compound may exhibit antidepressant-like effects through its interaction with serotonin receptors. This potential opens avenues for further research into its use in treating mood disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable absorption characteristics and bioavailability profiles, which are essential for effective drug formulation.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 2-amino-3-methyl-3-phenylbutanoate |
InChI |
InChI=1S/C12H17NO2/c1-12(2,10(13)11(14)15-3)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3 |
InChI Key |
OCWPPXJEMKBKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)OC)N |
Origin of Product |
United States |
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